tert-Butylsulfamoyl chloride
Overview
Description
“tert-Butylsulfamoyl chloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is an off-white low melt solid at room temperature . It is used in various fields like pharmaceuticals and organic synthesis .
Synthesis Analysis
“tert-Butylsulfamoyl chloride” can be synthesized by using tert-butylmagnesium chloride as the starting material via a multi-step synthesis process .
Molecular Structure Analysis
The molecular structure of “tert-Butylsulfamoyl chloride” contains a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .
Chemical Reactions Analysis
“tert-Butylsulfamoyl chloride” can react with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide .
Physical And Chemical Properties Analysis
“tert-Butylsulfamoyl chloride” has a molecular weight of 171.65 . It has a melting point of 28-31°C . The InChI code of “tert-Butylsulfamoyl chloride” is 1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 .
Scientific Research Applications
-
Chemical Synthesis
-
Research Model in Spectroscopy
- Application : From a spectroscopic view, the tert-butyl chloride with three identical methyl groups and different halogen isotopes can act as a chemical model for the research in both torsional oscillation and the hyperfine coupling effect of halogen nuclei .
- Results : The results of these studies can provide valuable insights into the properties of tert-butyl chloride and its isotopologues. This can include information about its structure, dynamics, and interactions with other molecules .
-
Advanced Chemical Intermediates
- Application : tert-Butylsulfamoyl chloride is used as an advanced chemical intermediate . It’s a key component in the production of various advanced chemicals.
- Results : The outcomes of these reactions would be the formation of new advanced chemical compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular reaction and the experimental conditions .
-
Biosynthetic and Biodegradation Pathways
- Application : The tert-butyl group, which is part of the tert-Butylsulfamoyl chloride molecule, has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results : The results of these studies can provide valuable insights into the role of the tert-butyl group in biosynthesis and biodegradation. This can include information about its interactions with other biological molecules and its role in various biological processes .
-
Chemical Transformations
-
Biocatalytic Processes
- Application : The tert-butyl group, which is part of the tert-Butylsulfamoyl chloride molecule, has potential applications in biocatalytic processes .
- Results : The results of these studies can provide valuable insights into the role of the tert-butyl group in biocatalysis. This can include information about its interactions with other biological molecules and its role in various biocatalytic processes .
Safety And Hazards
“tert-Butylsulfamoyl chloride” is classified as dangerous. It has hazard statements H314; H318 which means it causes severe skin burns and eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection .
Relevant Papers
There are several papers related to “tert-Butylsulfamoyl chloride”. One paper discusses the practical chlorination of tert-butyl esters with PCl generating acid chlorides . Another paper discusses the structure of "tert-Butylsulfamoyl chloride" . Further analysis of these papers could provide more detailed information about the properties and applications of “tert-Butylsulfamoyl chloride”.
properties
IUPAC Name |
N-tert-butylsulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTIRRHNSMRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506768 | |
Record name | tert-Butylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylsulfamoyl chloride | |
CAS RN |
33581-95-2 | |
Record name | tert-Butylsulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90506768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.